2-Isopropylpyridin-3-OL
Overview
Description
2-Isopropylpyridin-3-OL is a pyridine derivative, a class of compounds known for their presence in various chemical reactions and properties. Pyridine derivatives are often involved in forming complexes with metals and are used in various organic syntheses.
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 2-Isopropylpyridin-3-OL, often involves multi-step processes. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a compound analogous to 2-Isopropylpyridin-3-OL, uses a two-stage process via the corresponding pyrylium salt. This process illustrates the complexity involved in synthesizing such compounds (Balaban et al., 2004).
Molecular Structure Analysis
Pyridine derivatives' molecular structure, including 2-Isopropylpyridin-3-OL, is characterized by their planar nature and ability to form stable complexes with metals. X-ray crystallography studies on similar compounds provide insights into their structural aspects (Hotze et al., 2000).
Chemical Reactions and Properties
Pyridine derivatives participate in various chemical reactions due to their nucleophilic bases. They are involved in forming complexes and can act as ligands in coordination chemistry. For example, 2-[(pyridine-3-yl-methylene)amino]phenol, a related compound, shows the ability to form oligomer-metal complexes, illustrating the reactive nature of these compounds (Kaya et al., 2009).
Scientific Research Applications
Biofuel Production : In biochemistry, 2-Isopropylpyridin-3-OL derivatives have been studied for their potential in biofuel production. Bastian et al. (2011) explored the anaerobic production of isobutanol, a biofuel, using engineered enzymes in Escherichia coli, highlighting the significance of 2-Isopropylpyridin-3-OL related compounds in renewable energy sources (Bastian et al., 2011).
Optoelectronic Materials : Watanabe et al. (2016) investigated bis-terpyridine isomers, related to 2-Isopropylpyridin-3-OL, for their use in organic light-emitting devices (OLEDs), demonstrating their roles in electronic applications (Watanabe et al., 2016).
Metallation Studies : Pasquinet et al. (1998) studied the metallation of 2-Isopropylpyridine, which is a process crucial in various chemical syntheses and reactions (Pasquinet et al., 1998).
Catalyst Development : Aramendía et al. (1999) synthesized ZrO2-based catalysts and evaluated their reactivity with 2-Methyl-3-butyn-2-ol, suggesting the importance of 2-Isopropylpyridin-3-OL derivatives in catalysis (Aramendía et al., 1999).
Organic Synthesis : Yan-fang (2008) explored a derivative of a new chiral organocatalyst related to 2-Isopropylpyridin-3-OL, emphasizing its role in asymmetric organic synthesis (Yan-fang, 2008).
Macrocyclic Systems : Chambers et al. (2003) used perfluoro-4-isopropylpyridine, a derivative of 2-Isopropylpyridin-3-OL, for synthesizing macrocyclic systems with potential applications in molecular recognition and catalysis (Chambers et al., 2003).
Photophysics and Proton Transfer : Kaczmarek et al. (1994) examined deazabipyridyls, including 2-(2-hydroxyphenyl)pyridin-3-ol, focusing on their structure and photophysics, which is essential for understanding proton transfer reactions (Kaczmarek et al., 1994).
Safety And Hazards
The safety information for 2-Isopropylpyridin-3-ol indicates that it has a GHS07 pictogram . The hazard statements include H315 and H319 , which refer to skin irritation and serious eye irritation, respectively. Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
properties
IUPAC Name |
2-propan-2-ylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)8-7(10)4-3-5-9-8/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGIQUWUMVGKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyridin-3-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.